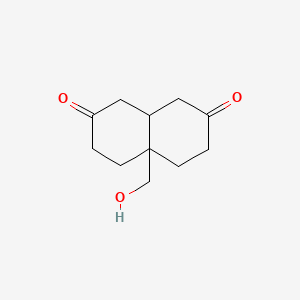
4a-(Hydroxymethyl)hexahydronaphthalene-2,7(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4a-(Hydroxymethyl)hexahydronaphthalene-2,7(1H,3H)-dione is a complex organic compound with a unique structure that includes a hydroxymethyl group and a hexahydronaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4a-(Hydroxymethyl)hexahydronaphthalene-2,7(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the hydrogenation of naphthalene derivatives followed by the introduction of a hydroxymethyl group through a series of controlled reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using specialized reactors. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated control systems are often employed to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4a-(Hydroxymethyl)hexahydronaphthalene-2,7(1H,3H)-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: Various substitution reactions can occur at the hydroxymethyl group or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while reduction may produce different alcohols or hydrocarbons.
Scientific Research Applications
4a-(Hydroxymethyl)hexahydronaphthalene-2,7(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4a-(Hydroxymethyl)hexahydronaphthalene-2,7(1H,3H)-dione exerts its effects involves interactions with molecular targets and pathways within biological systems. These interactions may include binding to specific enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4a-(Hydroxymethyl)hexahydronaphthalene-2,7(1H,3H)-dione include other hydroxymethyl derivatives of hexahydronaphthalene and related naphthalene compounds.
Uniqueness
What sets this compound apart is its specific structural configuration, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
111219-05-7 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
4a-(hydroxymethyl)-3,4,5,6,8,8a-hexahydro-1H-naphthalene-2,7-dione |
InChI |
InChI=1S/C11H16O3/c12-7-11-3-1-9(13)5-8(11)6-10(14)2-4-11/h8,12H,1-7H2 |
InChI Key |
YUCXGPJBEBIQBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(=O)CC2CC1=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



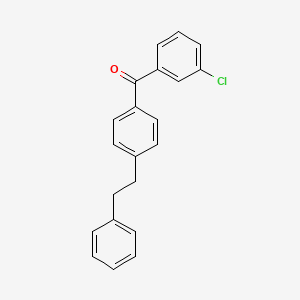
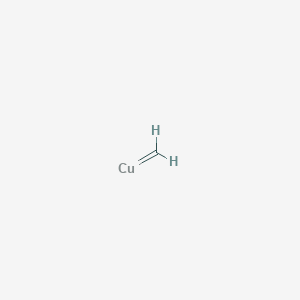
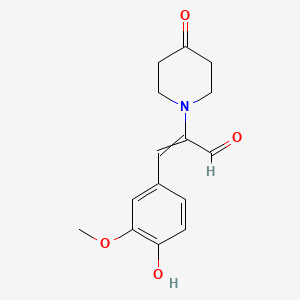
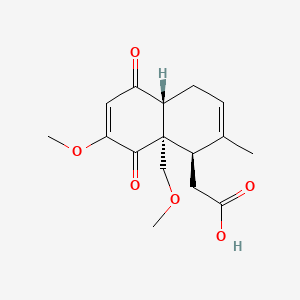
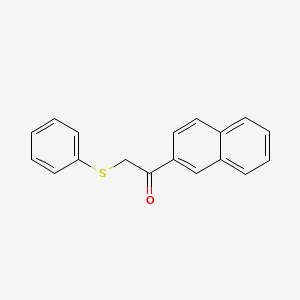
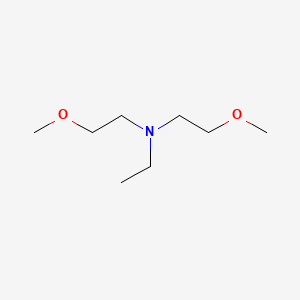
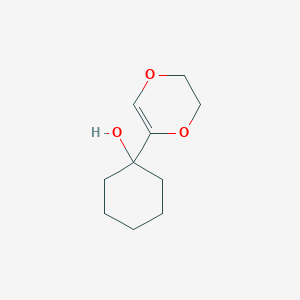
![3-[Chloro(dimethyl)silyl]benzoyl chloride](/img/structure/B14330909.png)
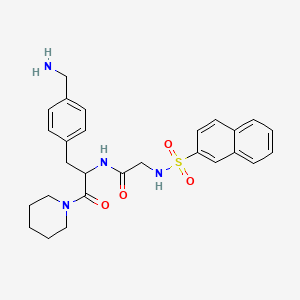
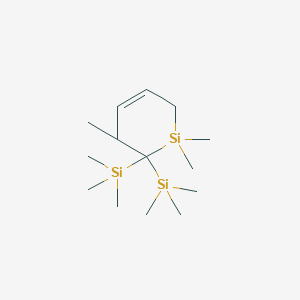
![[1-(Furan-2-yl)but-3-en-1-yl]propanedinitrile](/img/structure/B14330933.png)

![7-Azadispiro[2.0.2~4~.2~3~]octan-8-one](/img/structure/B14330955.png)
